molecular formula C10H13BrClNO2 B2889632 4-Amino-4-(4-bromophenyl)butanoic acid hydrochloride CAS No. 2126163-07-1

4-Amino-4-(4-bromophenyl)butanoic acid hydrochloride

Cat. No.: B2889632
CAS No.: 2126163-07-1
M. Wt: 294.57
InChI Key: VAEDDIZSTWCAGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development in Gamma-Aminobutyric Acid Analogue Research

The discovery of gamma-aminobutyric acid (GABA) in 1950 by Eugene Roberts and Sam Frankel marked a paradigm shift in understanding neurotransmission. Initially identified as a metabolic product in plants and microbes, GABA’s role as the principal inhibitory neurotransmitter in the mammalian central nervous system emerged through subsequent research. Early studies revealed its biosynthesis from glutamate via glutamate decarboxylase and its critical function in modulating neuronal excitability.

The development of GABA analogues began in the mid-20th century, driven by the need to explore compounds mimicking GABA’s inhibitory effects while overcoming its limited blood-brain barrier permeability. Valproic acid, a branched-chain carboxylic acid, emerged as a pivotal anticonvulsant in the 1960s, demonstrating that structural modifications to the GABA backbone could enhance pharmacological activity. Over time, researchers synthesized derivatives such as gabapentin and vigabatrin, which indirectly modulate GABAergic signaling. The introduction of halogenated aromatic groups into GABA analogues, as seen in 4-amino-4-(4-bromophenyl)butanoic acid hydrochloride, represents a strategic approach to fine-tuning receptor affinity and metabolic stability.

Structural Relationship to the Gamma-Aminobutyric Acid System

This compound (molecular formula: $$ \text{C}{10}\text{H}{12}\text{BrNO}2 \cdot \text{HCl} $$) shares core structural features with GABA ($$ \text{C}4\text{H}9\text{NO}2 $$) but incorporates critical modifications. The compound retains GABA’s four-carbon backbone with an amino group at the fourth position but substitutes a bromophenyl moiety at the same carbon (Table 1). This substitution introduces steric bulk and electron-withdrawing effects, likely altering interactions with GABA receptors or transporters.

Table 1: Structural Comparison of GABA and this compound

Feature GABA This compound
Molecular Formula $$ \text{C}4\text{H}9\text{NO}_2 $$ $$ \text{C}{10}\text{H}{12}\text{BrNO}_2 \cdot \text{HCl} $$
Functional Groups Amino, carboxylate Amino, carboxylate, bromophenyl, hydrochloride
Key Modifications None 4-Bromophenyl substitution, hydrochloride salt

The bromophenyl group may enhance binding to hydrophobic pockets in GABA receptors or albumin, as seen in similar compounds like 4-(p-iodophenyl)butanoate. Additionally, the hydrochloride salt improves solubility, facilitating in vitro and in vivo studies.

Significance in Neuropharmacological Investigations

This compound’s design addresses two key challenges in GABAergic drug development: metabolic degradation and limited receptor subtype specificity. Unlike unmodified GABA, which undergoes rapid transamination, the bromophenyl group may sterically hinder enzymatic breakdown, prolonging its half-life. Furthermore, the aromatic substitution could confer selectivity for GABA receptor subtypes, such as GABA$$A$$ versus GABA$$B$$, by aligning with distinct binding pocket geometries.

Recent studies on albumin-binding radiopharmaceuticals highlight the utility of aryl-substituted butanoates in optimizing pharmacokinetics. For instance, 4-(p-iodophenyl)butanoate-modified folate conjugates demonstrated enhanced tumor uptake and reduced renal retention, suggesting that similar strategies could improve GABA analogue delivery. The bromine atom in this compound offers potential for radiolabeling (e.g., $$^{76}\text{Br}$$) in positron emission tomography studies, enabling real-time tracking of GABA receptor distribution.

Research Evolution and Contemporary Relevance

The evolution of GABA analogue research has transitioned from broad-spectrum agents to targeted therapeutics with minimized off-site effects. Early analogues like valproic acid inhibited multiple enzymes (e.g., histone deacetylases, GABA transaminase), contributing to both efficacy and toxicity. In contrast, modern compounds such as this compound are designed for precision, leveraging halogenation and salt formation to optimize receptor engagement and solubility.

Contemporary applications extend beyond neurology into oncology and immunology. For example, albumin-binding motifs similar to the bromophenyl group in this compound have been used to enhance the circulation time of anticancer agents. In neuroinflammation models, GABA analogues with aromatic substitutions show promise in modulating microglial activity, suggesting potential cross-disciplinary utility.

Ongoing research aims to elucidate this compound’s binding kinetics using cryo-electron microscopy and molecular dynamics simulations. Preliminary data from related structures indicate that the bromophenyl group may stabilize receptor-ligand complexes through $$\pi$$-$$\pi$$ interactions with aromatic residues in GABA$$_A$$ subunits. Such insights could guide the rational design of next-generation antiepileptics or anxiolytics with improved safety profiles.

Properties

IUPAC Name

4-amino-4-(4-bromophenyl)butanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2.ClH/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAEDDIZSTWCAGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CCC(=O)O)N)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126163-07-1
Record name 4-amino-4-(4-bromophenyl)butanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-(4-bromophenyl)butanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzaldehyde and malonic acid.

    Knoevenagel Condensation: The initial step involves a Knoevenagel condensation reaction between 4-bromobenzaldehyde and malonic acid in the presence of a base such as piperidine.

    Hydrogenation: The resulting product undergoes hydrogenation to reduce the double bond, forming 4-(4-bromophenyl)butanoic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-(4-bromophenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

    Reduction: The bromophenyl group can be reduced to a phenyl group under suitable conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium amide (NaNH2).

Major Products

    Oxidation: Formation of nitro or imino derivatives.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of hydroxyl, amino, or alkyl derivatives.

Scientific Research Applications

4-Amino-4-(4-bromophenyl)butanoic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Amino-4-(4-bromophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and bromophenyl groups play a crucial role in its binding affinity and reactivity. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Bromo vs. Other Halogens or Functional Groups

Key Compounds :

(R)-3-Amino-4-(4-cyanophenyl)butanoic Acid Hydrochloride (CAS 269726-85-4) Structure: Cyano group (-CN) replaces bromine at the para position. Properties:

  • Molecular weight: 263.70 g/mol (lower than bromo analog due to substitution of Br with lighter CN).

(S)-3-Amino-4-(4-chlorophenyl)butanoic Acid Hydrochloride (CAS 331763-58-7) Structure: Chlorine replaces bromine. Properties:

  • Molecular weight: 250.12 g/mol (lighter than bromo analog).

(R)-3-Amino-4-(2,4-dichlorophenyl)butanoic Acid Hydrochloride (CAS 270063-50-8) Structure: Two chlorine atoms at ortho and para positions. Properties:

  • Molecular weight: 284.57 g/mol .
  • Increased steric hindrance and electron-withdrawing effects, likely impacting binding kinetics and solubility .
Comparison Table :
Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties
4-Amino-4-(4-bromophenyl)butanoic acid HCl 4-Br 294.57 High lipophilicity, moderate steric bulk
(R)-3-Amino-4-(4-cyanophenyl)butanoic acid HCl 4-CN 263.70 Polar, electron-withdrawing
(S)-3-Amino-4-(4-chlorophenyl)butanoic acid HCl 4-Cl 250.12 Lower lipophilicity, smaller atomic radius
(R)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid HCl 2,4-Cl₂ 284.57 Steric hindrance, reduced solubility

Stereochemical Variations

(R)- vs. (S)-Enantiomers of 4-Amino-4-(4-bromophenyl)butanoic Acid Hydrochloride Example:

  • (R)-3-Amino-4-(4-bromophenyl)butanoic acid HCl (CAS 331763-71-4) and (S)-isomer (CAS 331763-71-4). Impact:
  • Enantiomers exhibit distinct biological activities. For instance, the (R)-isomer may show higher affinity for certain GABA receptors due to spatial compatibility with chiral binding sites .
  • Synthesis and purification challenges differ; chiral HPLC or enzymatic resolution is often required .

Biological Activity

4-Amino-4-(4-bromophenyl)butanoic acid hydrochloride, a derivative of amino acids, has garnered attention for its potential biological activities. This compound is structurally related to gamma-aminobutyric acid (GABA), a key neurotransmitter in the central nervous system. Its unique bromophenyl group may influence its pharmacological properties, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C10H13BrClN2O2C_{10}H_{13}BrClN_2O_2. The presence of the bromine atom on the phenyl ring enhances the compound's lipophilicity, potentially affecting its interaction with biological membranes and receptors.

The biological activity of this compound is primarily associated with its interaction with GABA transporters. Research indicates that it functions as an inhibitor of GABA uptake, which could enhance GABAergic transmission. This mechanism is particularly relevant in the context of neuropathic pain and other neurological disorders where GABA levels are dysregulated .

1. Neurological Effects

Studies have shown that compounds similar to this compound can modulate GABA transporter activity, leading to increased GABA concentrations in synaptic clefts. This action may alleviate symptoms associated with anxiety, depression, and neuropathic pain .

2. Neuroprotective Properties

Research highlights the potential neuroprotective effects of this compound against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By inhibiting GABA uptake, it may help maintain neuronal health and function under stress conditions .

3. Antimicrobial Activity

Recent studies have explored the antimicrobial properties of similar compounds, suggesting that modifications in the amino acid structure can lead to enhanced activity against various pathogens. While specific data on this compound is limited, its structural analogs have demonstrated promising results in inhibiting bacterial growth .

Case Studies

StudyFindings
Study on GABA Transporters The compound was assessed for its inhibitory effects on mouse GAT subtypes, showing significant inhibition at higher concentrations (pIC50 values around 5.36 for mGAT4) indicating strong potential for treating neuropathic pain .
Neuroprotective Effects In vitro studies demonstrated that derivatives of this compound could protect neuronal cells from apoptosis induced by oxidative stress, suggesting a viable therapeutic avenue for neurodegenerative conditions .
Antimicrobial Evaluation Similar compounds exhibited MIC values between 3.12 and 12.5 μg/mL against Staphylococcus aureus, indicating that structural modifications can lead to effective antimicrobial agents .

Q & A

Q. What advanced chromatographic methods resolve co-eluting impurities during scale-up?

  • Method : Preparative HPLC with a gradient of 10–40% acetonitrile in 0.1% formic acid, achieving >99.5% purity for batches >10 g .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.